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molecular formula C13H18N2O2 B8469235 2-[4-(2-Hydroxyethyl)piperazin-1-yl]cyclohepta-2,4,6-trien-1-one CAS No. 80101-15-1

2-[4-(2-Hydroxyethyl)piperazin-1-yl]cyclohepta-2,4,6-trien-1-one

Cat. No. B8469235
M. Wt: 234.29 g/mol
InChI Key: YWXFARDTFRALFT-UHFFFAOYSA-N
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Patent
US04469695

Procedure details

A mixture of 1-(2-hydroxyethyl)piperazine (10.0 g) and 2-methoxy-2,4,6-cycloheptatrien-1-one (10.9 g) in methanol (50 ml) was refluxed for 24 hr and evaporated. The residue was chromatographed on silica gel (100 g) using methanol-ethyl acetate (1:4). The eluates were evaporated and crystallized from ethyl acetate-hexane to give the title compound (9.2 g): mp 85°-86° C.; ir (CHCl3) 3440, 1616 and 1555 cm1 ; nmr(CDCl3) δ2.55 (t, 2H), 2.63 (m, 4H), 3.30 (m, 4H), 3.60 (t, 2H) and 6.40-7.65 (m, 5H); and Anal. Calcd for C13H18N2O2 : C, 66.64% H, 7.74% N, 11.96% and Found: C, 66.12% H, 7.83% N, 11.99%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1.CO[C:12]1[C:13](=[O:19])[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1>CO>[O:19]=[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=[C:12]1[N:7]1[CH2:8][CH2:9][N:4]([CH2:3][CH2:2][OH:1])[CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OCCN1CCNCC1
Name
Quantity
10.9 g
Type
reactant
Smiles
COC=1C(C=CC=CC1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 hr
Duration
24 h
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (100 g)
CUSTOM
Type
CUSTOM
Details
The eluates were evaporated
CUSTOM
Type
CUSTOM
Details
crystallized from ethyl acetate-hexane

Outcomes

Product
Name
Type
product
Smiles
O=C1C(=CC=CC=C1)N1CCN(CC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: CALCULATEDPERCENTYIELD 51.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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